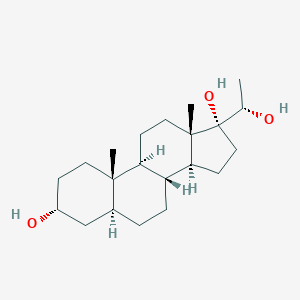

(20R)-5alpha-Pregnane-3alpha,17,20-triol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El pregnanetriol se sintetiza mediante la reducción de la 17α-hidroxiprogesterona. El proceso de reducción implica la conversión del grupo cetona C-20 a un grupo hidroxilo . Esta transformación se puede lograr utilizando agentes reductores como borohidruro de sodio o hidruro de litio y aluminio en condiciones controladas .

Métodos de producción industrial

La producción industrial de pregnanetriol implica la biotransformación de la progesterona utilizando cultivos microbianos. Se emplean cepas específicas de bacterias u hongos para hidrolizar la progesterona en las posiciones 17α y 20α, produciendo pregnanetriol . Este método es preferido debido a su eficiencia y rentabilidad.

Análisis De Reacciones Químicas

Tipos de reacciones

El pregnanetriol experimenta varias reacciones químicas, que incluyen:

Reducción: La reducción adicional de pregnanetriol puede producir pregnanediol, otro metabolito de la progesterona.

Reactivos y condiciones comunes

Agentes oxidantes: Trióxido de cromo, permanganato de potasio.

Agentes reductores: Borohidruro de sodio, hidruro de litio y aluminio.

Solventes: Metanol, cloroformo, acetona.

Productos principales

Pregnanetriol-3,20-diona: Formado por oxidación.

Pregnanediol: Formado por reducción adicional.

Aplicaciones Científicas De Investigación

El pregnanetriol tiene varias aplicaciones de investigación científica:

Mecanismo De Acción

El pregnanetriol en sí es un metabolito inactivo y no ejerce efectos biológicos significativos. Su precursor, la 17α-hidroxiprogesterona, juega un papel crucial en la síntesis de corticoides suprarrenales . El mecanismo implica la reducción de 17α-hidroxiprogesterona a pregnanetriol, que luego se excreta en la orina . Los niveles elevados de pregnanetriol indican un desequilibrio en la esteroidogénesis suprarrenal, a menudo debido a deficiencias enzimáticas .

Comparación Con Compuestos Similares

Compuestos similares

Pregnanediol: Otro metabolito de la progesterona, formado por la reducción del pregnanetriol.

Pregnanetriolona: Un compuesto relacionado con estructura similar pero diferentes grupos funcionales.

Singularidad

El pregnanetriol es único debido a su papel específico como biomarcador de la hiperplasia suprarrenal congénita y su importancia diagnóstica en el seguimiento de la función suprarrenal . A diferencia del pregnanediol, el pregnanetriol está directamente relacionado con la vía metabólica de la 17α-hidroxiprogesterona y proporciona información sobre la actividad de las enzimas suprarrenales .

Propiedades

Número CAS |

13933-75-0 |

|---|---|

Fórmula molecular |

C21H36O3 |

Peso molecular |

336.5 g/mol |

Nombre IUPAC |

(3R,5S,8R,9S,10S,13S,14S,17R)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C21H36O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h13-18,22-24H,4-12H2,1-3H3/t13-,14-,15+,16+,17-,18-,19-,20-,21-/m0/s1 |

Clave InChI |

SCPADBBISMMJAW-OXSVGAIHSA-N |

SMILES |

CC(C1(CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O)O |

SMILES isomérico |

C[C@@H]([C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)O)C)C)O)O |

SMILES canónico |

CC(C1(CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O)O |

Key on ui other cas no. |

13933-75-0 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.